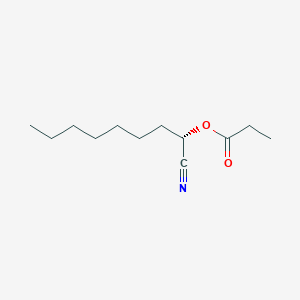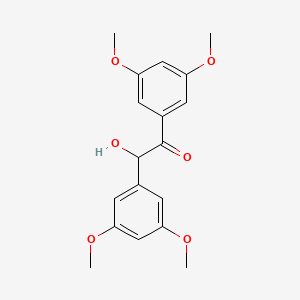
(1S)-1-Cyanooctyl propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-Cyanooctyl propanoate is an organic compound characterized by the presence of a cyano group (-CN) attached to an octyl chain, which is further esterified with propanoic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Cyanooctyl propanoate typically involves the esterification of (1S)-1-cyanooctanol with propanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
(1S)-1-Cyanooctyl propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (1S)-1-cyanooctanol and propanoic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the cyano group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: (1S)-1-Cyanooctanol and propanoic acid.
Reduction: (1S)-1-Aminooctyl propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(1S)-1-Cyanooctyl propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific molecular pathways.
Materials Science: It can be utilized in the design of novel materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of (1S)-1-Cyanooctyl propanoate involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The ester group can also undergo hydrolysis, releasing the active (1S)-1-cyanooctanol, which can further interact with biological targets.
相似化合物的比较
Similar Compounds
(1R)-1-Cyanooctyl propanoate: The enantiomer of (1S)-1-Cyanooctyl propanoate, differing in the spatial arrangement of atoms.
(1S)-1-Cyanohexyl propanoate: A similar compound with a shorter alkyl chain.
(1S)-1-Cyanooctyl acetate: A similar compound with an acetate ester instead of a propanoate ester.
Uniqueness
This compound is unique due to its specific combination of a cyano group and a propanoate ester, which imparts distinct chemical reactivity and potential applications. Its stereochemistry (1S) also plays a crucial role in its interactions with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
154916-06-0 |
|---|---|
分子式 |
C12H21NO2 |
分子量 |
211.30 g/mol |
IUPAC 名称 |
[(1S)-1-cyanooctyl] propanoate |
InChI |
InChI=1S/C12H21NO2/c1-3-5-6-7-8-9-11(10-13)15-12(14)4-2/h11H,3-9H2,1-2H3/t11-/m0/s1 |
InChI 键 |
FANCGNNJNWWANW-NSHDSACASA-N |
手性 SMILES |
CCCCCCC[C@@H](C#N)OC(=O)CC |
规范 SMILES |
CCCCCCCC(C#N)OC(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B15162400.png)
![(7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B15162404.png)
![(Thieno[3,2-f]quinolin-2-yl)methanol](/img/structure/B15162412.png)

![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B15162414.png)



![Acetamide, 2,2,2-trifluoro-N-[4-(phenylamino)phenyl]-](/img/structure/B15162437.png)

![Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide](/img/structure/B15162456.png)



